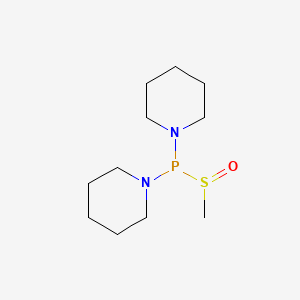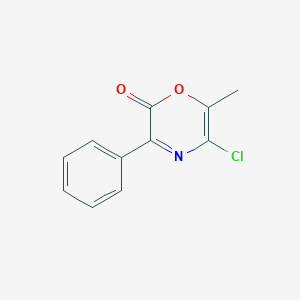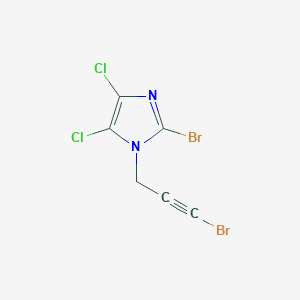![molecular formula C13H24O2 B12549815 2-(Diethoxymethyl)bicyclo[2.2.2]octane CAS No. 143138-35-6](/img/structure/B12549815.png)
2-(Diethoxymethyl)bicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxymethyl)bicyclo[222]octane is a compound that belongs to the bicyclo[222]octane family, which is characterized by a unique and rigid bicyclic structure
Preparation Methods
The synthesis of 2-(Diethoxymethyl)bicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms a six-membered ring, which is then subjected to ring-closing metathesis to form the bicyclo[2.2.2]octane structure . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Diethoxymethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Diethoxymethyl)bicyclo[2.2.2]octane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of enzymes like topoisomerase II, which is involved in DNA replication and repair . Additionally, it has applications in materials science, where its rigid structure can be utilized in the design of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. For example, as a topoisomerase II inhibitor, it promotes DNA-interstrand cross-linking, thereby interfering with DNA replication and repair processes . This mechanism is crucial for its potential use as an antineoplastic agent.
Comparison with Similar Compounds
2-(Diethoxymethyl)bicyclo[2.2.2]octane can be compared with other similar compounds, such as bicyclo[2.2.1]heptane (norbornane) and 2-oxabicyclo[2.2.2]octane. While all these compounds share a bicyclic structure, they differ in their ring sizes and substituents. For instance, norbornane has a smaller ring size and different chemical properties, while 2-oxabicyclo[2.2.2]octane incorporates an oxygen atom in its structure, leading to different reactivity and applications .
Properties
CAS No. |
143138-35-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(diethoxymethyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O2/c1-3-14-13(15-4-2)12-9-10-5-7-11(12)8-6-10/h10-13H,3-9H2,1-2H3 |
InChI Key |
HNOAGYCSLNLCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC2CCC1CC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)


![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)


![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)



![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)

